molecular formula C24H23ClN4 B13389419 2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine

2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine

Cat. No.: B13389419
M. Wt: 402.9 g/mol
InChI Key: UCXLTHZDYNUZTC-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine coreThe piperazine moiety is then incorporated via nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and piperazine moieties contribute to its versatility in various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

6-chloro-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C24H23ClN4/c25-21-10-11-23-27-24(22(29(23)16-21)17-28-14-12-26-13-15-28)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2

InChI Key

UCXLTHZDYNUZTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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